molecular formula C16H15Cl3N2O B11952918 N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide CAS No. 5157-65-3

N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide

Cat. No.: B11952918
CAS No.: 5157-65-3
M. Wt: 357.7 g/mol
InChI Key: KGILQXXRQDPOHY-UHFFFAOYSA-N
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Description

N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide is a chemical compound characterized by its unique structure, which includes an aniline group, a trichloroethyl group, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 1-anilino-2,2,2-trichloroethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The trichloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide
  • N-(1-anilino-2,2,2-trichloroethyl)octanamide
  • N-(1-anilino-2,2,2-trichloroethyl)-2,2-diphenylacetamide

Uniqueness

N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide is unique due to the presence of the methyl group on the benzamide ring, which can influence its reactivity and interactions compared to other similar compounds

Properties

CAS No.

5157-65-3

Molecular Formula

C16H15Cl3N2O

Molecular Weight

357.7 g/mol

IUPAC Name

N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide

InChI

InChI=1S/C16H15Cl3N2O/c1-11-6-5-7-12(10-11)14(22)21-15(16(17,18)19)20-13-8-3-2-4-9-13/h2-10,15,20H,1H3,(H,21,22)

InChI Key

KGILQXXRQDPOHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2

Origin of Product

United States

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